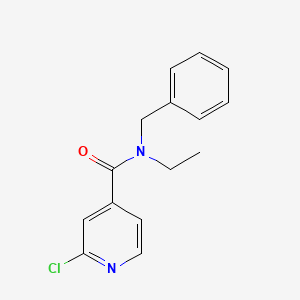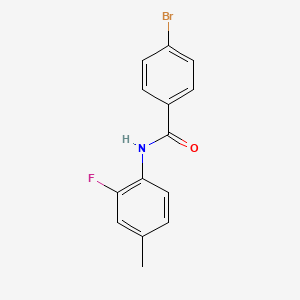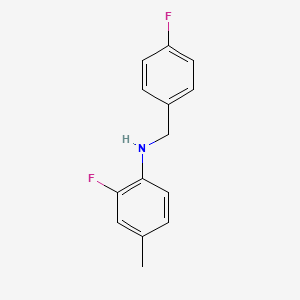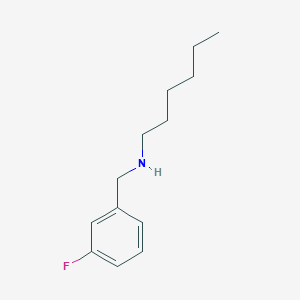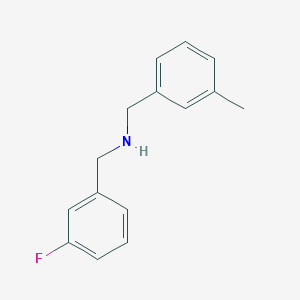
(R)-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide
Overview
Description
®-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide is a complex organic compound that belongs to the class of tetracycline antibiotics. These compounds are known for their broad-spectrum antibacterial properties and are widely used in medical and veterinary applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide typically involves multiple steps, including the formation of the tetracycline core structure followed by specific functional group modifications. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetracycline core through cyclization of precursor molecules.
Functional Group Modifications: Introduction of acetyl and hydroxyl groups through selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential pharmaceutical applications.
Biology
Antibacterial Studies: Investigated for its antibacterial properties against a wide range of bacterial strains.
Medicine
Antibiotic Development: Explored as a potential antibiotic for treating bacterial infections.
Industry
Pharmaceutical Manufacturing: Used in the production of antibiotic formulations.
Mechanism of Action
The mechanism of action of ®-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide involves inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Tetracycline: A well-known antibiotic with a similar core structure.
Doxycycline: Another tetracycline derivative with enhanced properties.
Minocycline: Known for its broad-spectrum antibacterial activity.
Uniqueness
®-N-(2-Acetyl-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl)acetamide is unique due to its specific functional groups, which may confer distinct biological activities and pharmacokinetic properties compared to other tetracycline derivatives.
Properties
IUPAC Name |
N-[(2R)-2-acetyl-5,12-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c1-10(24)22(23-11(2)25)8-7-14-15(9-22)21(29)17-16(20(14)28)18(26)12-5-3-4-6-13(12)19(17)27/h3-6,28-29H,7-9H2,1-2H3,(H,23,25)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEIFRNSMBGXSZ-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


